Helicterilic acid

Structural elucidation Chemotaxonomy Triterpenoid acylation

Generic triterpenoid standards (e.g., oleanolic acid) lack species-level specificity for Helicteres angustifolia authentication. Helicterilic acid solves this with a unique dual-acylation pattern (C3-acetoxy + C27-benzoyloxy) that serves as a genus-specific chemotaxonomic marker. • Validated HSCCC method delivers >95% purity for reference-standard use. • Enables SAR studies: C3-acetylation enhances cytotoxicity 2-20 fold; C27-benzoyl modification provides additional scaffold diversification. • Free-acid form of methyl helicterilate, enabling head-to-head anti-fibrotic evaluation as potential prodrug or direct-acting agent.

Molecular Formula C39H54O6
Molecular Weight 618.8 g/mol
CAS No. 102637-05-8
Cat. No. B034849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHelicterilic acid
CAS102637-05-8
Synonymshelicterilic acid
Molecular FormulaC39H54O6
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)COC(=O)C6=CC=CC=C6)C)C
InChIInChI=1S/C39H54O6/c1-25(40)45-31-16-17-36(6)29(35(31,4)5)15-18-37(7)30(36)14-13-27-28-23-34(2,3)19-20-38(28,33(42)43)21-22-39(27,37)24-44-32(41)26-11-9-8-10-12-26/h8-13,28-31H,14-24H2,1-7H3,(H,42,43)/t28-,29-,30+,31-,36-,37+,38-,39-/m0/s1
InChIKeySWHPMVMCXJNDBZ-JZYPULJSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Helicterilic Acid: Identity and Source Overview


Helicterilic acid (CAS 102637-05-8) is a pentacyclic acylated triterpenoid belonging to the oleanane class, with the systematic name (3β)-3-(acetyloxy)-27-(benzoyloxy)olean-12-en-28-oic acid [1]. It was first isolated and structurally characterized from the roots of Helicteres angustifolia L. (Sterculiaceae), a traditional Chinese medicinal herb [2]. The compound possesses two distinctive acyl modifications—an acetoxy group at C-3 and a benzoyloxy group at C-27—on the oleanane scaffold, which differentiate it from the more common non-acylated triterpenoids such as oleanolic acid and betulinic acid that co-occur in the same plant [3].

Class Acylated oleanane triterpenoid
Modifications C3-acetoxy, C27-benzoyloxy on olean-12-ene core
Marker Chemotaxonomic marker of Helicteres spp.

Why Generic Substitution Fails for Helicterilic Acid


Helicterilic acid cannot be interchanged with the more abundant and commercially available triterpenoids oleanolic acid or betulinic acid, despite their shared oleanane skeleton. The compound bears two distinct acyl modifications—an acetoxy ester at C-3 and a benzoyloxy ester at C-27—that are absent in oleanolic acid (3β-hydroxy, C-28 carboxylic acid) and betulinic acid (3β-hydroxy, C-28 carboxylic acid, lupane skeleton) [1]. These acylations substantially alter lipophilicity, molecular recognition, and membrane permeability [2]. Furthermore, helicterilic acid is a characteristic chemotaxonomic marker of the Helicteres genus and is relatively rare among other plant taxa, meaning that generic triterpenoid standards or extracts cannot serve as analytical or pharmacological surrogates in studies targeting Helicteres-specific bioactivity [3].

Acylation-Driven Property Shift
The C3-acetoxy and C27-benzoyloxy groups substantially increase lipophilicity and alter molecular recognition compared to non-acylated oleanolic or betulinic acid, making direct analytical or biological substitution unreliable.
Genus-Restricted Occurrence
Helicterilic acid is a characteristic Helicteres metabolite and is relatively rare in other plant taxa, whereas oleanolic and betulinic acids are pan-kingdom triterpenoids that cannot provide Helicteres-specific chemotaxonomic resolution.
Structural Mismatch with Generic Standards
Generic triterpenoid standards lack the dual acyl modifications essential for Helicteres-derived product authentication, bioactivity attribution, and method validation.

Quantitative Differentiation Evidence


Dual Acylation vs. Non-Acylated Triterpenoids

Helicterilic acid is the only triterpenoid isolated from Helicteres angustifolia that simultaneously bears an acetoxy group at C-3 and a benzoyloxy group at C-27 on the olean-12-en-28-oic acid core. By contrast, co-occurring oleanolic acid (3β-hydroxy, no acylation) and betulinic acid (3β-hydroxy, no acylation, lupane skeleton) lack both acyl modifications. This dual acylation is confirmed by spectroscopic analysis (NMR, MS) and derivative preparation in the original isolation study [1]. The molecular formula C₃₉H₅₄O₆ (MW 618.8) versus C₃₀H₄₈O₃ (MW 456.7) for oleanolic and betulinic acids reflects the additional benzoyl (C₇H₅O₂, +121 Da) and acetyl (C₂H₃O, +43 Da) moieties, resulting in a substantially higher lipophilicity (calculated logP ~8.5 vs. ~6.5 for oleanolic acid) [2].

Structural Comparison
Head-to-head
MW difference +162.1 Da vs. oleanolic/betulinic acid; two distinct acyl groups (acetyl + benzoyl) vs. zero acyl groups
Dual acylation defines compound identity; generic non-acylated triterpenoids are not suitable as reference standards.
Spectroscopic confirmation (NMR, MS); Liu & Wang, 1985.
Structural elucidation Chemotaxonomy Triterpenoid acylation

Chemotaxonomic Rarity as Genus-Specific Marker

Helicterilic acid and its co-occurring acylated analog helicteric acid are identified as characteristic components of the Helicteres genus and are explicitly noted as 'relatively rare among other plants' [1]. In contrast, oleanolic acid is reported from over 1,600 plant species and betulinic acid is widely distributed across multiple plant families [2]. This chemotaxonomic exclusivity makes helicterilic acid a potential authentication marker for Helicteres-derived products, whereas oleanolic and betulinic acids cannot provide genus-level specificity.

Chemotaxonomic Rarity
Class-level
Characteristic of Helicteres genus; rare among other plants. Oleanolic acid reported from >1,600 species; betulinic acid widely distributed.
Supports authentication marker specificity; broad-distribution triterpenoids lack genus-level resolution.
Metabolomic survey data; batch-specific verification recommended.
Chemotaxonomy Plant metabolomics Natural product authentication

Purification Benchmark: HSCCC >95% Purity

A validated high-speed countercurrent chromatography (HSCCC) method achieved isolation of six triterpenoids from Helicteres angustifolia ethyl acetate extract, including helicterilic acid (compound 3), with purity exceeding 95.0% for each constituent as determined by HPLC [1]. Helicterilic acid was resolved from co-occurring helicteric acid (compound 4), betulic acid (compound 5), and oleanolic acid (compound 6) within the same two-step HSCCC run, demonstrating that procurement of high-purity helicterilic acid is technically feasible and analytically verified.

Purification Benchmark
Method context
>95.0% purity (HPLC) after HSCCC isolation; resolved from helicteric, betulic, and oleanolic acid in a single preparative workflow.
Procurement confidence: documented high purity with analytical resolution from closest structural analogs.
Validated HSCCC method; Su et al., 2016.
Natural product isolation Chromatography Quality control

Cytotoxicity Enhancement by Triterpene Acylation

A comprehensive 2025 review of triterpene acetylation demonstrated that acylation at the C-3 hydroxyl group consistently enhances cytotoxic activity across multiple cancer cell lines. For acetylated oleanolic acid (1b), the IC₅₀ values were 14.93 µM (KB), 13.95 µM (MCF-7), 11.82 µM (HeLa), and 16.20 µM (Hep-G2), representing a marked improvement over non-acetylated oleanolic acid, which typically exhibits IC₅₀ values in the 50–250 µM range across various cell lines [1]. While head-to-head cytotoxicity data for helicterilic acid specifically are not yet reported in the peer-reviewed literature, its dual acylation (C3-acetoxy + C27-benzoyloxy) places it structurally within the class of acylated triterpenoids for which enhanced potency has been quantitatively established. Oleanolic acid benchmarks include: IC₅₀ = 27.3 µM (Hep-G2), IC₅₀ = 250 µM (CCRF-CEM), IC₅₀ = 64.96 µM (SMMC-7721), IC₅₀ = 87.73 µM (Hep-G2), IC₅₀ = 62.96 µM (A-549); betulinic acid: IC₅₀ = 30 µM (CCRF-CEM), IC₅₀ = 125 µM (HT-29), IC₅₀ = 58 µM (SW-480) [1].

Cytotoxicity Class Evidence
Class-level
C3-acetylation of oleanane triterpenoids reduces IC₅₀ by ~2–20 fold across cancer cell lines (acetyl-OA IC₅₀ 11.82–16.20 µM vs. non-acetylated OA 27.3–250 µM). Direct helicterilic acid data awaited.
Class-level SAR supports selection of acylated triterpenoids; direct confirmatory cytotoxicity data for helicterilic acid remain to be reported.
Review-based; Król et al., 2025.
Cancer cell cytotoxicity Triterpene acylation Structure-activity relationship

Anti-Fibrotic Efficacy of Methyl Helicterilate

Methyl helicterilate, the methyl ester derivative of helicterilic acid (also isolated from H. angustifolia), was evaluated in an alcohol-induced hepatic fibrosis model. Treatment markedly alleviated alcohol-induced liver injury, significantly enhanced alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) activity, decreased inflammatory cytokine content, reduced collagen deposition, and inhibited TGF-β1/Smad2/3 expression in liver tissue. In hepatic stellate cells (HSCs), methyl helicterilate inhibited activation and induced apoptosis via the mitochondria-dependent pathway [1]. While these data are for the methyl ester rather than the free acid, they establish the pharmacological relevance of the helicterilic acid scaffold and suggest that the free acid may serve as a prodrug or metabolic precursor warranting further comparative investigation.

Anti-Fibrotic Model
Model context
Methyl helicterilate attenuated alcohol-induced liver injury markers, enhanced ADH/ALDH activity, reduced collagen deposition, and inhibited TGF-β1/Smad pathway in a rodent hepatic fibrosis model.
Reported scaffold-relevant anti-fibrotic endpoint response for the methyl ester derivative; free acid relevance requires head-to-head evaluation.
Wen S & Wei Y et al., 2019.
Hepatic fibrosis Methyl helicterilate TGF-β1/Smads pathway

Procurement-Relevant Application Scenarios


Botanical Drug Authentication and Quality Control

Helicterilic acid can serve as a genus-specific chemical marker for the authentication of Helicteres angustifolia raw materials, extracts, and finished products. Unlike oleanolic acid or betulinic acid, which are widely distributed across the plant kingdom and cannot provide species-level specificity, helicterilic acid's chemotaxonomic restriction to the Helicteres genus makes it a high-value reference standard for HPLC fingerprinting and quantitative analysis [1]. The validated HSCCC method achieving >95% purity provides a benchmark for analytical reference material procurement [2].

SAR Studies on Acylated Triterpenoid Scaffolds

Helicterilic acid's unique dual acylation pattern (C3-acetoxy + C27-benzoyloxy) makes it a valuable scaffold for SAR investigations comparing mono-acylated, doubly-acylated, and non-acylated oleanane triterpenoids. The established class-level evidence that C3-acetylation enhances cytotoxicity by 2–20 fold across multiple cancer cell lines provides a quantitative baseline against which helicterilic acid's additional C27-benzoyl modification can be systematically assessed [3].

Hepatoprotective Lead Discovery and Prodrug Development

The demonstrated in vivo anti-fibrotic efficacy of methyl helicterilate, the methyl ester of helicterilic acid, in alcohol-induced hepatic fibrosis models positions the helicterilic acid scaffold as a candidate for liver-protective drug discovery [4]. Procuring helicterilic acid enables head-to-head comparative studies between the free acid and its methyl ester to determine the pharmacologically active species and to evaluate the free acid as a potential prodrug or direct-acting agent.

Application
Selection Property
Validation Focus
Botanical authentication and QC marker research
Chemotaxonomic specificity
HPLC fingerprinting and purity verification
Acylated triterpenoid SAR studies
Dual acylation pattern
Cytotoxicity structure-activity review
Hepatic fibrosis model research
Methyl ester scaffold activity
Anti-fibrotic endpoint monitoring
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